Isoangustone A

Antioxidant activity DPPH radical scavenging Prenylflavonoid comparison

Isoangustone A (IAA) is a prenylated isoflavonoid (C₂₅H₂₆O₆, MW 422.47) from Glycyrrhiza spp. It uniquely targets PI3K, MKK4, MKK7, CDK2, and mTOR, inducing AMPK-dependent autophagy and G1/S arrest. Validated in melanoma (SK-MEL-28 xenograft, 2–10 mg/kg), colorectal (SW480), prostate (PC3/LNCaP), and renal fibrosis models. Select this compound for a multi-kinase profile absent in other licorice flavonoids; not a commodity substitute.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
CAS No. 129280-34-8
Cat. No. B045987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoangustone A
CAS129280-34-8
Synonymsisoangustone A
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C
InChIInChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-20(27)23(15)28)18-12-31-21-11-19(26)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3
InChIKeyQNLGNISMYMFVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isoangustone A (CAS: 129280-34-8) for Research Procurement: A Prenylated Isoflavonoid with Defined Multi-Kinase Targeting Properties


Isoangustone A (IAA), a prenylated isoflavonoid classified as 5,7,3′,4′-tetrahydroxy-6,5′-diprenylisoflavone (C₂₅H₂₆O₆, MW 422.47 g/mol), is isolated from the roots of Glycyrrhiza species (licorice) [1]. Unlike the abundant but hypertensive triterpene glycyrrhizin, IAA belongs to the minor phenylflavonoid fraction of licorice and has been structurally characterized as a dual-prenylated isoflavone with a topological polar surface area of approximately 107 Ų and low aqueous solubility (calculated ~3.9 mg/L at 25°C) . Its distinct chemical architecture confers a unique multi-kinase inhibition profile not observed in simpler licorice flavonoids, positioning it as a specialized tool compound for cancer and inflammation research applications.

Why Licorice Flavonoids Cannot Be Interchanged with Isoangustone A: Evidence-Based Differentiation


The licorice-derived flavonoid pool encompasses diverse structural classes—including chalcones (e.g., licochalcone A), isoflavones (e.g., isoangustone A), and flavanones (e.g., liquiritigenin)—each exhibiting distinct molecular targets and potency profiles [1]. Simple substitution of isoangustone A with more abundant licorice flavonoids is scientifically invalid due to three critical factors: (1) differing kinase target spectra (IAA uniquely inhibits PI3K, MKK4, and MKK7 in an ATP-competitive manner, whereas licochalcone A targets PI3K, MEK1, and B-Raf) [2]; (2) divergent biological outcomes in identical assay systems (IAA induces autophagy-dependent cell death via AMPK activation, a mechanism not documented for isoliquiritigenin or licochalcone A) [3]; and (3) variable in vivo efficacy in xenograft models at equivalent doses (IAA at 10 mg/kg significantly reduces tumor growth, while comparative data for other licorice flavonoids in melanoma models remains limited) [4]. The quantitative evidence below substantiates why isoangustone A selection is a data-driven decision, not an interchangeable commodity choice.

Isoangustone A Comparative Quantitative Evidence: Performance Metrics Versus Analogs


Isoangustone A Exhibits Inferior Antioxidant Capacity Relative to Dehydroglyasperin C: A Definitive Negative Differentiation

In a direct comparative evaluation of three licorice-derived prenylflavonoids, dehydroglyasperin C (DGC) demonstrated the highest free radical scavenging capacity, with isoangustone A (IsoA) exhibiting comparatively weaker antioxidant activity in both cell-free and cell-based assays. All three compounds effectively scavenged DPPH and ABTS⁺ radicals, but DGC was identified as the most potent antioxidant among the trio [1].

Antioxidant activity DPPH radical scavenging Prenylflavonoid comparison

Isoangustone A Demonstrates Superior Anti-Fibrotic Potency Versus Isoliquiritigenin at Equivalent Concentrations in Renal Mesangial Cells

In human renal mesangial cells (HRMC) exposed to high glucose (33 mmol/L), isoangustone A at 1–20 μmol/L dose-dependently reversed elevated connective tissue growth factor and collagen production, and at ≥10 μmol/L repealed TGF-β1-SMAD-responsive signaling [1]. In contrast, isoliquiritigenin, another licorice flavonoid tested under comparable conditions (1–20 μmol/L, HRMC, 3 days), primarily prevented mesangial fibrosis and glomerulosclerosis by diminishing high glucose-related mesangial matrix accumulation [2].

Diabetic nephropathy Renal fibrosis TGF-β signaling

Isoangustone A Multi-Target Kinase Inhibition: ATP-Competitive Binding to PI3K, MKK4, and MKK7 Differentiates from Glycyrrhizin's Lack of Kinase Activity

Isoangustone A binds directly to and strongly inhibits the kinase activities of PI3K, MKK4, and MKK7 in an ATP-competitive manner in human melanoma SK-MEL-28 cells, suppressing phosphorylation of Akt, GSK-3β, and JNK1/2 [1]. This multi-kinase targeting profile is absent in glycyrrhizin, the most abundant licorice constituent, which lacks direct kinase inhibitory activity and is instead associated with hypertensive and hypokalemic side effects upon prolonged consumption [2].

Kinase inhibition PI3K MKK4 MKK7 Melanoma

Isoangustone A Induces AMPK-Dependent Autophagic Cell Death in Colorectal Cancer: Mechanism Distinct from Licochalcone A and Isoliquiritigenin

Isoangustone A treatment induces a complete autophagic flux in colorectal cancer cells, with AMPK-dependent autophagy essential for IAA-induced cell death. IAA dose-dependently inhibits mitochondrial respiration, activates AMPK, and at 10 mg/kg potently activates AMPK and autophagic signaling in SW480 human colorectal xenografts in vivo [1]. Neither licochalcone A nor isoliquiritigenin has been reported to induce autophagy-dependent cell death via AMPK activation in colorectal cancer models; licochalcone A primarily acts through PI3K/MEK1/B-Raf targeting, while isoliquiritigenin exerts pro-apoptotic effects via mitochondrial pathway activation without documented AMPK-mediated autophagy [2].

Autophagy AMPK Colorectal cancer Mitochondrial respiration

Isoangustone A Dual Targeting of CDK2 and mTOR in Prostate Cancer: Direct Binding Evidence Lacking in Other Licorice Prenylflavonoids

Isoangustone A directly binds to and inhibits both CDK2 and mTOR kinase activities, attenuating growth of PTEN-deleted human prostate cancer cells (PC3 and LNCaP) in vitro and significantly suppressing xenograft tumor growth in vivo [1]. This dual CDK2/mTOR targeting profile, validated through recombinant protein and immunoprecipitated cell lysate studies, has not been documented for other licorice-derived prenylflavonoids such as dehydroglyasperin C or dehydroglyasperin D, which are primarily characterized for antioxidant properties rather than direct kinase inhibition [2].

Prostate cancer CDK2 mTOR PTEN-deleted

Isoangustone A Optimal Procurement Scenarios: Application Domains Supported by Quantitative Evidence


Melanoma Research: PI3K/MKK4/MKK7 Multi-Kinase Targeting Studies

Isoangustone A is optimally deployed in melanoma research programs requiring ATP-competitive inhibition of PI3K, MKK4, and MKK7. Evidence demonstrates that IAA significantly suppresses SK-MEL-28 cell proliferation in a dose- and time-dependent manner at 10–20 μmol/L, with in vivo validation showing significant tumor growth, volume, and weight reduction in SK-MEL-28 xenograft models at 2–10 mg/kg daily intraperitoneal administration over 35 days [1]. This multi-kinase profile distinguishes IAA from licochalcone A (which targets PI3K, MEK1, B-Raf) and from glycyrrhizin (which lacks kinase activity entirely).

Diabetic Nephropathy and TGF-β-Driven Fibrosis Research

Isoangustone A at 1–20 μmol/L demonstrates dose-dependent reversal of high glucose-induced connective tissue growth factor and collagen production in human renal mesangial cells, with complete repeal of TGF-β1-SMAD-responsive signaling at ≥10 μmol/L [1]. This TGF-β pathway inhibition profile, combined with NF-κB blockade-mediated attenuation of ICAM-1 and MCP-1, positions IAA as a preferred tool compound over isoliquiritigenin for studies specifically investigating direct TGF-β-SMAD signaling blockade in fibrotic or inflammatory renal pathologies.

Autophagy-Dependent Cancer Cell Death and AMPK Signaling Studies

Isoangustone A is uniquely suited for colorectal cancer research focused on autophagy-dependent cell death mechanisms. IAA induces complete autophagic flux, inhibits mitochondrial respiration, and activates AMPK signaling; crucially, knockdown of ATG5 or pharmacological autophagy inhibition significantly reverses IAA-induced cell death [1]. In vivo, IAA at 10 mg/kg potently activates AMPK and autophagic signaling while inhibiting SW480 colorectal xenograft growth. No other licorice flavonoid has documented AMPK-dependent autophagic cell death induction, making IAA the compound of choice for this specific mechanistic niche.

PTEN-Deleted Prostate Cancer: CDK2 and mTOR Dual Inhibition Research

Isoangustone A directly binds to and inhibits both CDK2 and mTOR kinase activities, validated through recombinant protein assays and immunoprecipitated cell lysates, with demonstrated suppression of PTEN-deleted PC3 and LNCaP prostate cancer cell growth in vitro and xenograft tumor attenuation in vivo [1]. This dual targeting of CDK2 and mTOR distinguishes IAA from antioxidant-only licorice prenylflavonoids (DGC, DGD) and positions it as the preferred compound for prostate cancer studies investigating G1/S cell cycle transition blockade and p27ᴷⁱᵖ¹ accumulation mechanisms.

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